molecular formula C9H15NO B13957814 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- CAS No. 502507-57-5

2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl-

Cat. No.: B13957814
CAS No.: 502507-57-5
M. Wt: 153.22 g/mol
InChI Key: KWEBKUMFMORVPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with vinyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, potentially modifying biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be compared with other similar compounds such as:

Properties

CAS No.

502507-57-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-ethenyl-3-methylazepan-2-one

InChI

InChI=1S/C9H15NO/c1-3-10-7-5-4-6-8(2)9(10)11/h3,8H,1,4-7H2,2H3

InChI Key

KWEBKUMFMORVPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN(C1=O)C=C

Related CAS

502507-57-5

Origin of Product

United States

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